molecular formula C16H25Cl2N3O B1417975 (4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride CAS No. 1184996-07-3

(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride

Cat. No.: B1417975
CAS No.: 1184996-07-3
M. Wt: 346.3 g/mol
InChI Key: OMODCJOKCHOAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride is a useful research compound. Its molecular formula is C16H25Cl2N3O and its molecular weight is 346.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, particularly focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

The compound has the molecular formula C16H25Cl2N3O and is characterized by the presence of a piperazine and piperidine moiety. Its structure is critical in determining its biological activity, as it interacts with various biological targets.

Research indicates that this compound exhibits significant activity against several biological targets:

  • Dopamine Receptors : The compound has been evaluated for its affinity and selectivity toward dopamine receptors, particularly the D3 receptor. Studies show that it promotes β-arrestin translocation and G protein activation, which are crucial for dopamine receptor signaling pathways .
  • Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For example, it showed a GI50 value comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .
  • EGFR Inhibition : The compound has also been tested for its ability to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer progression. IC50 values for inhibition ranged from 89 to 137 nM, suggesting potent activity against this target .

Biological Activity Data

Biological Activity Target Effect IC50/GI50 Value
Dopamine Receptor ActivationD3 Receptorβ-arrestin translocationNot specified
Antiproliferative ActivityVarious Cancer LinesCell growth inhibitionGI50 ~ 0.95 µM
EGFR InhibitionEGFRGrowth factor signaling inhibitionIC50 ~ 89 nM

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Anticancer Activity : A study evaluated the compound's effects on A549 (lung), MCF-7 (breast), and Panc-1 (pancreatic) cancer cell lines. The results showed that it was more potent than doxorubicin in some cases, indicating its potential as a novel anticancer agent .
  • Neuroprotective Effects : In neurodegenerative disease models, the compound's ability to protect dopaminergic neurons was assessed, demonstrating promising results that warrant further exploration in neuropsychiatric disorders .

Structure-Activity Relationships (SAR)

Understanding SAR is vital for optimizing the efficacy of this compound:

  • Substituent Variations : Modifications on the piperazine and piperidine rings can significantly alter the binding affinity and selectivity towards dopamine receptors and other targets. For instance, introducing different halogen groups has shown variations in antiproliferative activity against cancer cells .
  • Molecular Modeling Studies : Computational studies have provided insights into how structural changes affect receptor interactions, helping guide further synthesis of more potent analogs .

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-piperidin-4-ylmethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O.2ClH/c20-16(14-6-8-17-9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15;;/h1-5,14,17H,6-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMODCJOKCHOAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCN(CC2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661723
Record name (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184996-07-3
Record name (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride
Reactant of Route 3
Reactant of Route 3
(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride
Reactant of Route 5
Reactant of Route 5
(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride
Reactant of Route 6
Reactant of Route 6
(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.